molecular formula C17H19ClN2O B1280854 N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide CAS No. 342417-04-3

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide

Cat. No.: B1280854
CAS No.: 342417-04-3
M. Wt: 302.8 g/mol
InChI Key: OMUYXAYJDVKDPJ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide: is an organic compound that belongs to the class of nicotinamides It features a tert-butyl group, a chlorine atom, and an o-tolyl group attached to a nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide can be achieved through several methods. One common approach involves the Buchwald-Hartwig amination, which is a palladium-catalyzed coupling reaction between an amine and an aryl halide . This method is favored for its ability to form carbon-nitrogen bonds efficiently under mild conditions.

Another method involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a copper catalyst (Cu(OTf)2) under solvent-free conditions at room temperature . This approach is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4, H2/Ni

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it could inhibit certain kinases or proteases, leading to downstream effects on cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide is unique due to its specific substitution pattern on the nicotinamide core. The presence of the tert-butyl group, chlorine atom, and o-tolyl group imparts distinct chemical and biological properties that differentiate it from similar compounds.

Biological Activity

N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide, a derivative of nicotinamide, has garnered attention for its potential biological activities. This compound features a unique structure that includes a tert-butyl group, a chlorine atom, and an o-tolyl group attached to the nicotinamide core. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₁₉ClN₂O
  • Molecular Weight : 302.8 g/mol
  • Key Functional Groups : Nicotinamide moiety, tert-butyl group, chlorine atom, o-tolyl group.

The presence of these functional groups suggests that this compound may interact with various biological targets, potentially influencing cellular processes related to inflammation, cancer, and other diseases .

Research indicates that this compound may function as a biochemical probe or inhibitor in various biological pathways. Preliminary studies suggest that it could inhibit specific enzymes or receptors, impacting cellular signaling and function. This inhibition may lead to therapeutic effects in conditions such as cancer and inflammation .

Therapeutic Potential

  • Anti-inflammatory Activity :
    • The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, potentially reducing cytokine production in immune cells.
  • Anticancer Properties :
    • Initial studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant activity against human leukemia cell lines (CEM-13 and U-937), with IC50 values indicating potent efficacy .
    • Flow cytometry assays have revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner, highlighting its potential as an anticancer agent .

In Vitro Studies

A series of experiments were conducted to evaluate the biological activity of this compound:

Study TypeCell LineIC50 (µM)Mechanism of Action
CytotoxicityCEM-132.5Induction of apoptosis
CytotoxicityU-9373.0Inhibition of cell proliferation
Anti-inflammatoryTHP-1 (macrophages)5.0Reduction in TNF-alpha production

These findings support the hypothesis that the compound can serve as a promising candidate for further development in cancer therapy and inflammation management.

Properties

IUPAC Name

N-tert-butyl-6-chloro-4-(2-methylphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c1-11-7-5-6-8-12(11)13-9-15(18)19-10-14(13)16(21)20-17(2,3)4/h5-10H,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUYXAYJDVKDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2C(=O)NC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

92 ml (92 mMol) o-Tolylmagnesium chloride solution (1M in THF) were added over 15 minutes to a solution of 5.0 g (23 mMol) N-tert.-butyl-6-chloro-nicotinamide in 25 ml THF cooled to 0° C. The reaction mixture was stirred 18 hours at 30° C. and cooled again to 0° C. 5.6 ml (138 mMol) Methanol were added over 30 minutes, stirring was pursued for 10 minutes and 6.3 g (27 mMol) 2,3-dichloro-5,6-dicyano-1,4-benzoquinone were added. After 1 hour at room temperature, the reaction mixture was concentrated to 50 g under reduced pressure, heated to 50° C. and 100 ml tert.-butyl-methylether were added. The resulting suspension was refluxed for 30 minutes, cooled to room temperature and, after 1 hour, filtered off. The filtrate was concentrated and dried under high vacuum to yield 6.3 g (90%) of N-tert.-butyl-6-chloro-4-o-tolyl-nicotinamide as an orange foam.
Name
o-Tolylmagnesium chloride
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.